N-cyclopropene-L-Lysine
Description
N-cyclopropene-L-Lysine (CAS: 1610703-09-7) is a functionalized lysine derivative featuring a cyclopropene ring attached to the ε-amino group of lysine. Its molecular formula is C₁₂H₂₀N₂O₄, with a molecular weight of 256.30 g/mol . The cyclopropene moiety confers high reactivity toward tetrazines via inverse electron-demand Diels-Alder (IEDDA) click chemistry, enabling rapid, catalyst-free bioorthogonal labeling. This compound is soluble in water and organic solvents, stored at -20°C for stability, and widely used in bioconjugation, cellular imaging, and proteomics .
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
YMBQDEOCKOLCJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC1COC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropene-L-Lysine is synthesized through a series of chemical reactions that involve the introduction of the cyclopropene group to the lysine molecule. The synthetic route typically involves the following steps:
Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the cyclopropene group: The cyclopropene group is introduced to the protected lysine through a cyclopropanation reaction.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening methods ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropene-L-Lysine undergoes various chemical reactions, including:
Oxidation: The cyclopropene group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene group to cyclopropane or other reduced forms.
Substitution: The cyclopropene group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, cyclopropane derivatives, and substituted lysine derivatives .
Scientific Research Applications
N-cyclopropene-L-Lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is incorporated into proteins through genetic-code expansion, allowing researchers to study protein function and interactions.
Medicine: this compound is used in the development of therapeutic protein conjugates and as a tool for drug delivery.
Industry: It is employed in the production of bioorthogonal handles for creating stable protein conjugates
Mechanism of Action
N-cyclopropene-L-Lysine exerts its effects through its incorporation into proteins. The cyclopropene group serves as a minimal bioorthogonal handle, allowing for the creation of stable protein conjugates. This incorporation is achieved through genetic-code expansion, where the compound is introduced into the genetic code of an organism, enabling its integration into proteins during translation .
Comparison with Similar Compounds
N⁶-(2-((E)-cyclooct-2-en-1-yl)acetyl)-L-lysine (Compound 8)
- Structure : Features a cyclooctene group instead of cyclopropene.
- Reactivity : Cyclooctene reacts with tetrazines via IEDDA, but the reaction rate is slower compared to cyclopropene due to lower ring strain .
- Synthesis : Requires multi-step synthesis involving NaOH-mediated hydrolysis and coupling with Fmoc-Lys (yield: ~50%) .
- Applications : Used in biochemical probes but less favored for in vivo imaging due to slower kinetics.
N-(2E/4E-TCO)-L-lysine (Trans-Cyclooctene Derivatives)
- Structure : Contains a trans-cyclooctene (TCO) group.
- Reactivity : TCO exhibits faster IEDDA kinetics with tetrazines than cyclopropene but requires UV activation for synthesis, complicating production .
- Applications : Preferred for in vivo targeting due to rapid kinetics; however, TCO’s larger size may hinder cellular permeability compared to compact cyclopropene .
6-Azido-D/L-lysine
- Structure : Azide-functionalized lysine.
- Reactivity : Reacts with alkynes via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. Unlike cyclopropene, azides require toxic copper catalysts for CuAAC, limiting biological applications .
- Applications : Common in protein labeling but less suitable for live-cell studies due to cytotoxicity concerns.
Cyclobutanediazirine Probes
- Structure : Alkyne-functionalized cyclobutanediazirines (e.g., compounds A and B in ).
- Reactivity : Designed for photo-crosslinking and bioorthogonal labeling. Cyclobutanediazirines offer dual functionality (crosslinking and click chemistry) but lack the rapid IEDDA kinetics of cyclopropene .
- Applications : Used in proteomics for mapping protein interactions but less efficient for real-time imaging.
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Reactive Group | Reaction Rate (k, M⁻¹s⁻¹) | Catalyst Required | Applications | Stability |
|---|---|---|---|---|---|---|
| N-cyclopropene-L-Lysine | 256.30 | Cyclopropene | ~1–10 × 10³ | No | Live-cell imaging, bioconjugation | Stable at -20°C |
| N-(2E-TCO)-L-lysine | ~350* | Trans-cyclooctene | ~2–3 × 10³ | No | In vivo targeting | Light-sensitive |
| 6-Azido-L-lysine | ~210* | Azide | ~0.1–1 (CuAAC) | Yes (Cu⁺) | Protein labeling | Room temperature |
| N⁶-cyclooctenyl-L-lysine | ~340* | Cyclooctene | ~0.1–1 × 10³ | No | Biochemical probes | Requires -20°C |
*Estimated based on structural analogs.
Key Research Findings
Reactivity Superiority : this compound exhibits 10–100× faster IEDDA kinetics than cyclooctene-based lysine derivatives, making it ideal for time-sensitive applications like real-time imaging .
Biocompatibility : Unlike azido-lysine, cyclopropene reactions are copper-free, reducing cytotoxicity and enabling live-cell studies .
Synthetic Challenges : Cyclopropene’s high ring strain necessitates low-temperature storage (-20°C), whereas TCO-lysine derivatives require UV activation, complicating scale-up .
Versatility : Cyclopropene’s small size allows efficient incorporation into proteins without steric hindrance, outperforming bulkier TCO and cyclooctene analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
